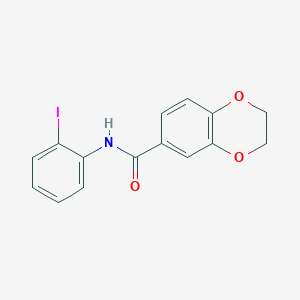

N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that features an iodophenyl group attached to a benzodioxine ring system

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves the use of palladium-catalyzed reactions. One common method starts with 2-iodoaniline, which undergoes a series of reactions including cyclization and coupling reactions to form the desired benzodioxine ring system . The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and bases like N,N-diisopropylethylamine (DIPEA) under an inert nitrogen atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized benzodioxine compounds .

Applications De Recherche Scientifique

N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several applications in scientific research:

Mécanisme D'action

The mechanism by which N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses . The exact pathways and targets would depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other iodophenyl derivatives and benzodioxine analogs. Examples are:

- 2-iodophenylacetamide

- 2-iodophenylbenzamide

- 2-iodophenyl-1,4-benzodioxine

Uniqueness

What sets N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide apart is its unique combination of the iodophenyl group and the benzodioxine ring system. This structural arrangement provides distinct chemical and biological properties, making it valuable for specific research applications .

Activité Biologique

N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of interest due to its potential biological activities. This article aims to summarize the available research findings, including its synthesis, biological effects, and mechanisms of action.

Synthesis and Structural Characteristics

The compound belongs to a class of derivatives known as 2,3-dihydro-1,4-benzodioxins. These compounds are characterized by their unique dioxin structure, which contributes to their biological properties. The specific structural features of this compound enhance its interactions with biological targets.

Antioxidant Properties

Research indicates that derivatives of 2,3-dihydro-1,4-benzodioxins exhibit significant antioxidant activity. In particular, studies have shown that certain substituted benzodioxins can inhibit human low-density lipoprotein (LDL) copper-induced peroxidation. Compounds within this series have been found to be 5 to over 45 times more effective than probucol, a known antioxidant drug .

Calcium Antagonist Activity

This compound has demonstrated calcium antagonist properties comparable to flunarizine. This activity is crucial as it suggests potential applications in cardiovascular health by modulating calcium influx in cells .

Hypolipidemic Effects

In vivo studies have shown that certain derivatives exhibit hypolipidemic effects. For instance, compound 36 from a related study demonstrated significant reductions in lipid levels in mice at doses of 100 and 300 mg/kg orally . This finding points towards the potential use of these compounds in managing dyslipidemia.

The mechanisms underlying the biological activities of this compound can be attributed to:

- Radical Scavenging : The compound's structure allows it to effectively scavenge free radicals, thus reducing oxidative stress.

- Calcium Channel Blockade : As a calcium antagonist, it may inhibit the entry of calcium ions into cells, affecting muscle contraction and neurotransmitter release.

Data Summary

Case Studies

Several case studies have explored the biological activities of similar compounds:

- Human LDL Peroxidation : A study evaluated the efficacy of various benzodioxin derivatives in preventing LDL oxidation. Results indicated that specific substitutions significantly enhanced antioxidant activity .

- Animal Models for Lipid Management : Research involving animal models demonstrated the hypolipidemic effects of related compounds. Mice treated with these compounds showed marked reductions in serum cholesterol levels .

Propriétés

IUPAC Name |

N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12INO3/c16-11-3-1-2-4-12(11)17-15(18)10-5-6-13-14(9-10)20-8-7-19-13/h1-6,9H,7-8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHHNFMNVAUSRFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=CC=C3I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12INO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.